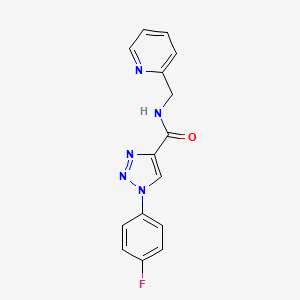
1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a pyridinylmethyl group, and a triazole ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a condensation reaction with an appropriate pyridine derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
1-(4-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different biological activities and properties.
1-(4-Methylphenyl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide: The presence of a methyl group instead of a fluorophenyl group can also influence the compound’s reactivity and biological effects.
The uniqueness of 1-(4-FLUOROPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific substitution pattern, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C15H12FN5O |
|---|---|
Molecular Weight |
297.29 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C15H12FN5O/c16-11-4-6-13(7-5-11)21-10-14(19-20-21)15(22)18-9-12-3-1-2-8-17-12/h1-8,10H,9H2,(H,18,22) |
InChI Key |
SOFPLEOEKIBSDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CN(N=N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B11201152.png)
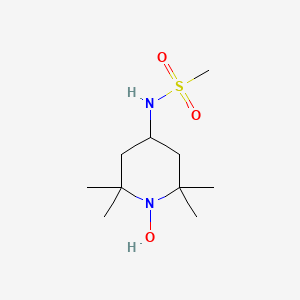
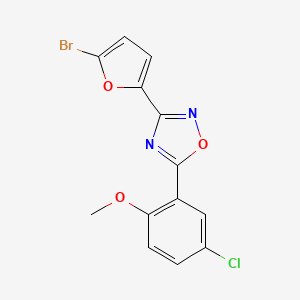
![N-ethyl-1-{7-oxo-6-[2-oxo-2-(phenylamino)ethyl]-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-3-carboxamide](/img/structure/B11201158.png)
![8-methyl-6-oxo-2H,6H-pyrimido[2,1-b][1,3,4]thiadiazine-3-carboxamide](/img/structure/B11201161.png)
![N-(2-Methoxyethyl)-1-[4-(4-methylbenzenesulfonamido)benzoyl]piperidine-4-carboxamide](/img/structure/B11201169.png)
![3-(4-{[(3-Acetylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-YL)-N-ethylpropanamide](/img/structure/B11201174.png)
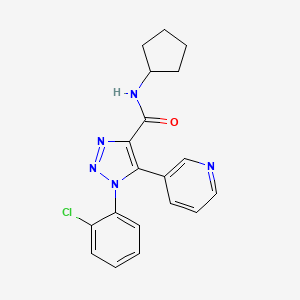
![Methyl 4-[2-({8-methyl-5H-pyrimido[5,4-B]indol-4-YL}sulfanyl)acetamido]benzoate](/img/structure/B11201192.png)
![[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11201196.png)
![methyl 3,3,3-trifluoro-2-(1H-indol-3-yl)-2-[(methylsulfonyl)amino]propanoate](/img/structure/B11201200.png)
![N-(2,4-dimethoxyphenyl)-2-[4-oxo-2-(pyridin-2-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11201204.png)
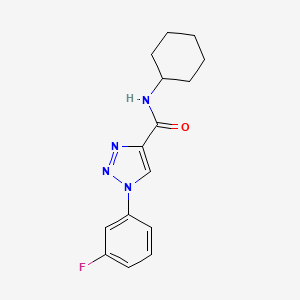
![7-(1,3-benzodioxol-5-yl)-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11201229.png)
